2-(2-Phenylethyl)pyrrolidine hydrochloride
Overview
Description
2-(2-Phenylethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H17N•HCl and a molecular weight of 211.73 g/mol . It is a pyrrolidine derivative, characterized by a phenylethyl group attached to the nitrogen atom of the pyrrolidine ring. This compound is commonly used in biochemical research and has various applications in different scientific fields .
Preparation Methods
The synthesis of 2-(2-Phenylethyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with phenylethyl halides under specific conditions. One common method includes the use of pyrrolidine and 2-phenylethyl bromide in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the nucleophilic substitution reaction, resulting in the formation of 2-(2-Phenylethyl)pyrrolidine. The hydrochloride salt is obtained by treating the product with hydrochloric acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
2-(2-Phenylethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like THF, DMF, and diethyl ether, as well as catalysts or bases to facilitate the reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Phenylethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Phenylethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2-(2-Phenylethyl)pyrrolidine hydrochloride can be compared with other pyrrolidine derivatives and phenylethylamines. Similar compounds include:
2-Phenylethylamine: A simple phenylethylamine with stimulant properties.
N-Methyl-2-phenylethylamine: A derivative with additional methylation, affecting its pharmacological profile.
Pyrrolidine: The parent compound, which serves as a scaffold for various derivatives.
The uniqueness of this compound lies in its specific structure, which combines the properties of both pyrrolidine and phenylethyl groups, leading to distinct chemical and biological activities .
Properties
IUPAC Name |
2-(2-phenylethyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12;/h1-3,5-6,12-13H,4,7-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPMEPKXRBICLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936225-51-3 | |
Record name | 2-(2-phenylethyl)pyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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